molecular formula C14H20O2 B14813277 1-Tert-butyl-2-cyclopropoxy-4-methoxybenzene

1-Tert-butyl-2-cyclopropoxy-4-methoxybenzene

Cat. No.: B14813277
M. Wt: 220.31 g/mol
InChI Key: YRXFVUSWAPYTPO-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-cyclopropoxy-4-methoxybenzene is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-tert-butyl-2-cyclopropoxy-4-methoxybenzene can be achieved through several methods. One common synthetic route involves the copper-catalyzed Chan-Lam cyclopropylation of phenols. This method uses potassium cyclopropyl trifluoroborate as the cyclopropylating agent and is catalyzed by copper(II) acetate and 1,10-phenanthroline under an oxygen atmosphere . This reaction is operationally convenient and provides a strategic disconnection toward the synthesis of cyclopropyl aryl ethers.

Chemical Reactions Analysis

1-Tert-butyl-2-cyclopropoxy-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic substitution reactions due to the presence of the benzene ring.

    Oxidation and Reduction:

    Common Reagents and Conditions: Typical reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents. The reaction conditions often involve the use of acids or bases to facilitate the reaction.

Scientific Research Applications

1-Tert-butyl-2-cyclopropoxy-4-methoxybenzene is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying the interactions between small molecules and biological macromolecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-cyclopropoxy-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the cyclopropoxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, although detailed pathways and molecular targets are not extensively documented.

Comparison with Similar Compounds

1-Tert-butyl-2-cyclopropoxy-4-methoxybenzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-tert-butyl-2-cyclopropyloxy-4-methoxybenzene

InChI

InChI=1S/C14H20O2/c1-14(2,3)12-8-7-11(15-4)9-13(12)16-10-5-6-10/h7-10H,5-6H2,1-4H3

InChI Key

YRXFVUSWAPYTPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)OC)OC2CC2

Origin of Product

United States

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